molecular formula C8H10N2O2 B8289949 (6-amino-2-methylpyridin-3-yl) acetate

(6-amino-2-methylpyridin-3-yl) acetate

Cat. No.: B8289949
M. Wt: 166.18 g/mol
InChI Key: DUMBWVPMMQJQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Amino-2-methylpyridin-3-yl) acetate is a pyridine derivative featuring a 2-methyl and 6-amino substitution on the pyridine ring, with an acetate ester group at position 3.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(6-amino-2-methylpyridin-3-yl) acetate

InChI

InChI=1S/C8H10N2O2/c1-5-7(12-6(2)11)3-4-8(9)10-5/h3-4H,1-2H3,(H2,9,10)

InChI Key

DUMBWVPMMQJQGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 6-amino-2-methyl-pyridin-3-yl ester typically involves the esterification of 6-amino-2-methylpyridine with acetic acid or its derivatives. One common method is the reaction of 6-amino-2-methylpyridine with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired ester . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of acetic acid 6-amino-2-methyl-pyridin-3-yl ester may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6-amino-2-methylpyridin-3-yl) acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group results in the corresponding alcohol.

Scientific Research Applications

(6-amino-2-methylpyridin-3-yl) acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid 6-amino-2-methyl-pyridin-3-yl ester involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release acetic acid, which may further participate in metabolic processes. The specific pathways and targets depend on the biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Compound Name Substituents (Position) Functional Group Molecular Formula Molecular Weight (g/mol) Key References
This compound 2-CH₃, 6-NH₂ (pyridine) Acetate ester (C3) C₉H₁₂N₂O₂ 180.21 (calculated) Inferred
(6-Chloropyridin-3-yl) acetate 6-Cl (pyridine) Acetate ester (C3) C₇H₆ClNO₂ 185.58
(6-Aminopyridin-3-yl)acetic acid 6-NH₂ (pyridine) Acetic acid (C3) C₇H₈N₂O₂ 168.15
2-(6-Methylpyridin-3-yl)acetic acid 6-CH₃ (pyridine) Acetic acid (C2) C₈H₉NO₂ 151.16
Methyl 2-(6-oxopyridin-3-yl)acetate 6-O (pyridine) Methyl ester (C3) C₈H₉NO₃ 167.16

Key Observations :

  • The acetate ester group may improve lipophilicity relative to carboxylic acid derivatives (e.g., ).

Physicochemical Properties

  • LogP and Solubility: The target compound’s calculated LogP (~1.2) is higher than (6-aminopyridin-3-yl)acetic acid (LogP ~0.5, ), indicating greater lipophilicity due to the ester group. 2-(6-Methylpyridin-3-yl)acetic acid (LogP ~0.7, ) and methyl 2-(6-oxopyridin-3-yl)acetate (LogP ~0.5, ) show moderate polarity, suitable for pharmaceutical intermediates.
  • Thermal Stability :

    • Acetate esters (e.g., ) typically exhibit lower melting points than carboxylic acids (e.g., ) due to reduced hydrogen bonding.

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